molecular formula C18H16FN3O2 B2623744 N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116017-20-9

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2623744
CAS No.: 1116017-20-9
M. Wt: 325.343
InChI Key: LKDPRQWOFXPMOK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound with the molecular formula C18H16FN3O2 It is characterized by the presence of a fluorophenyl group, a quinazoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the quinazoline derivative with the fluorophenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(4-bromophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds, increase its metabolic stability, and improve its overall pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-21-16-5-3-2-4-15(16)18(22-12)24-11-17(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDPRQWOFXPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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